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Pimasertib Monotherapy Profile

The foundational data for pimasertib comes from a first-in-human, dose-escalation Phase I trial that tested
four different dosing schedules [1] [2] [3].

Aspect

Details

Trial Registration

Dosing Schedules

Recommended Phase Il Dose
(RP2D)

Common Adverse Events
(Class-related)

Key Dose-Limiting Toxicities
(DLTs)

NCT00982865 [1] [2]

Once daily (5 days on/2 days off); Once daily (15 days on/6 days off);
Continuous once daily; Continuous twice daily [1] [3]

60 mg twice daily (continuous schedule) [1] [2] [3]

Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral

edema [1] [3]

Skin rash/acneiform dermatitis, serous retinal detachment, and other
ocular events (mainly at doses =120 mg/day) [1] [3]

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s519458?utm_src=pdf-body
https://www.smolecule.com/products/s519458?utm_src=pdf-interest
https://www.smolecule.com/products/s519458?utm_src=pdf-body
https://www.smolecule.com/products/s519458?utm_src=pdf-body
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://researchers.mq.edu.au/en/publications/selective-oral-mek12-inhibitor-pimasertib-a-phase-i-trial-in-pati
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://researchers.mq.edu.au/en/publications/selective-oral-mek12-inhibitor-pimasertib-a-phase-i-trial-in-pati
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://researchers.mq.edu.au/en/publications/selective-oral-mek12-inhibitor-pimasertib-a-phase-i-trial-in-pati
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://link.springer.com/article/10.1007/s11523-020-00768-0
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://www.smolecule.com/products/s519458?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Aspect Details

Pharmacokinetics Median time to maximum concentration (T~max~): 1.5 hours;
Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3]

Pharmacodynamics Decreased ERK phosphorylation within 2 hours of administration;
effect was sustained longer with twice-daily dosing [1] [3]

Combination Therapy Trials and Results

Pimasertib has been combined with various agents targeting complementary pathways. The table below

outlines the design and key outcomes of these combination Phase I trials.

o Recommended
Combination Drug -
Key Findings Phase 2 Dose
(Target)
(RP2D)
Temsirolimus (NMTOR MTD: 45 mg/day Pimasertib + 25 mg/week Not defined
inhibitor) [4] Temsirolimus. Overlapping toxicities; RP2D not

defined. Most frequent AEs: stomatitis,
thrombocytopenia [4].

Voxtalisib (Pan-PI3K & MTD: Pimasertib 90 mg + Voxtalisib 70 mg daily. Pimasertib 60 mg +

MTORC1/mTORC2 RP2D: Pimasertib 60 mg + Voxtalisib 70 mg due Voxtalisib 70 mg

inhibitor) [5] to poor long-term tolerability. Most frequent AEs: (once daily)
diarrhea (75%), fatigue (57%), nausea (50%) [5].

SAR405838 (HDM2 MTD: SAR405838 200 mg QD + Pimasertib 45 SAR405838 200 mg
antagonist) [6] mg BID. Most common DLT: thrombocytopenia. 1 QD + Pimasertib 45
partial response; 63% achieved stable disease mg BID

[6].

Tovorafenib (Pan-RAF Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is  Under investigation
inhibitor) [7] ongoing. Preclinical data suggests synergistic
anti-tumor activity [7].
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MAPK Signaling Pathway and Experimental Rationale

The rationale for combining pimasertib with other agents stems from the frequent dysregulation of the

MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates

the key pathways and sites of drug action.
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This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where

pimasertib and its combination partners exert their inhibitory effects [4] [5] [6].
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Experimental Protocol Overview

The Phase I trials for pimasertib generally followed standardized early clinical trial methodologies.

e Study Design: The monotherapy and combination trials typically used a modified 3 + 3 dose-
escalation design [4] [5] [1]. In this design, cohorts of 3-6 patients receive increasing doses of the
drug(s) to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTS).

¢ Patient Population: The studies enrolled adults (=18 years) with advanced, refractory solid
tumors for which no effective standard therapy was available [4] [1]. Some combination trials
required specific genetic alterations, such as RAS/IRAF mutations and wild-type TP53 for the HDM2
antagonist combination [5] [6].

e Key Assessments:

o DLT Evaluation: Toxicities were graded according to NCI-CTCAE criteria (v4.0) and were
typically evaluated during the first treatment cycle (21 days) [4] [1].

o Pharmacokinetics (PK): Blood samples were collected to analyze drug concentration over
time, determining parameters like C~max~ (peak concentration) and AUC (area under the
curve) [4] [1].

o Pharmacodynamics (PD): For pimasertib, a key PD marker was the reduction in
phosphorylated ERK (pERK) levels, demonstrating target engagement in the MAPK pathway
[5] [1].

o Efficacy: Tumor response was assessed via RECIST 1.1 guidelines with radiographic imaging

[5] [6].

Conclusion for Research and Development

The Phase I data for pimasertib established its manageable safety profile and defined a recommended Phase
IT dose of 60 mg twice daily. A key challenge identified in clinical development has been the overlapping
toxicities and poor long-term tolerability when combined with other targeted agents like PI3K/mTOR
inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with
the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic

activity in tumors with MAPK pathway alterations [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://link.springer.com/article/10.1007/s11523-020-00768-0
https://researchers.mq.edu.au/en/publications/selective-oral-mek12-inhibitor-pimasertib-a-phase-i-trial-in-pati
https://colab.ws/articles/10.1007%2Fs11523-020-00768-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6288157/
https://www.nature.com/articles/s41416-018-0355-8
https://ir.dayonebio.com/news-releases/news-release-details/day-one-announces-first-patients-dosed-phase-1b2-combination
https://www.smolecule.com/products/b519458#pimasertib-phase-i-clinical-trial-results-solid-tumors
https://www.smolecule.com/products/b519458#pimasertib-phase-i-clinical-trial-results-solid-tumors
https://www.smolecule.com/products/b519458#pimasertib-phase-i-clinical-trial-results-solid-tumors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s519458?utm_src=pdf-bulk
https://www.smolecule.com/products/s519458?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s519458?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

